5'-Azido-5'-deoxyinosine
Description
Historical Context of Modified Nucleoside Analogs in Chemical Biology
The history of modified nucleoside analogs is rich and intertwined with the development of antiviral and anticancer therapies. nih.gov Natural nucleosides are fundamental building blocks for DNA and RNA, and even minor structural changes can lead to profound biological effects. nih.gov Scientists began exploring modifications to the nucleoside scaffold, including the sugar moiety and the nucleobase, to create analogs that could act as antimetabolites. mdpi.com These analogs can mimic natural nucleosides to be recognized by cellular or viral enzymes, but their modified structure disrupts critical processes like DNA replication. nih.gov Early work focused on alterations at the 2' and 3' positions of the sugar ring, leading to the discovery of potent therapeutic agents. nih.gov The development of solid-phase oligonucleotide synthesis further propelled the field, allowing for the incorporation of these modified units into DNA and RNA strands for various applications, including antisense therapy. rsc.orgnih.gov
Significance of 5'-Modification in Nucleoside Research
While modifications at other positions have been extensively studied, alterations at the 5'-position of the nucleoside offer unique advantages. The 5'-terminus of an oligonucleotide is readily accessible for chemical manipulation. glenresearch.com This has been particularly significant in the development of non-radioactive probes and for DNA sequencing, where labels can be attached to the 5'-hydroxyl group. glenresearch.com However, direct substitution is not always ideal. glenresearch.com The introduction of functional groups like amines and thiols at the 5'-position, often via phosphoramidite (B1245037) reagents, provides a more general and efficient approach for attaching various molecules. glenresearch.com The 5'-position is also critical for phosphorylation, a key step in the activation of many nucleoside analog drugs. nih.gov Therefore, modifying this position can influence the metabolic fate and biological activity of the nucleoside.
Overview of 5'-Azido-5'-deoxyinosine within the Class of Azido-Nucleosides
This compound belongs to the class of azido-nucleosides, which are characterized by the presence of an azide (B81097) (-N3) group. The azide group is highly versatile in organic synthesis, notably in "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnih.govmedchemexpress.com This reactivity allows for the efficient and specific labeling of azido-modified nucleosides with fluorescent probes, biotin, or other reporter molecules. nih.govmedchemexpress.com this compound, specifically, is an analog of the natural purine (B94841) nucleoside inosine (B1671953), with the 5'-hydroxyl group replaced by an azide group. biosynth.comcymitquimica.com This modification makes it a valuable precursor for synthesizing other modified nucleosides and a tool for studying various biological processes. mdpi.comnih.gov
Structure
3D Structure
Properties
CAS No. |
18945-38-5 |
|---|---|
Molecular Formula |
C10H11N7O4 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N7O4/c11-16-15-1-4-6(18)7(19)10(21-4)17-3-14-5-8(17)12-2-13-9(5)20/h2-4,6-7,10,18-19H,1H2,(H,12,13,20)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
SJYUUZMKHSVBSZ-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CN=[N+]=[N-])O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CN=[N+]=[N-])O)O |
Origin of Product |
United States |
Chemical and Physical Properties
5'-Azido-5'-deoxyinosine is a white to off-white powder. Its fundamental chemical and physical characteristics are detailed below.
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-(azidomethyl)-5-(6-oxo-1H-purin-9(6H)-yl)oxolane-3,4-diol |
| Molecular Formula | C₁₀H₁₂N₈O₄ |
| Molecular Weight | 308.25 g/mol biosynth.comcymitquimica.com |
| CAS Number | 42204-44-4 biosynth.com |
Molecular and Biochemical Mechanisms of Action of 5 Azido 5 Deoxyinosine
Interactions with DNA and RNA Metabolism
As a nucleoside analog, 5'-Azido-5'-deoxyinosine is recognized by cellular machinery involved in nucleic acid synthesis, leading to interference with these fundamental processes.
Purine (B94841) nucleoside analogs are well-established as inhibitors of DNA synthesis. medchemexpress.com The compound 5'-Azido-5'-deoxyguanosine (B1384269), which is structurally very similar to this compound, has been demonstrated to be an effective inhibitor of DNA synthesis in in-vivo assays. biosynth.com The anticancer mechanisms of such analogs often rely on their ability to halt the synthesis of DNA, which is critical for the proliferation of rapidly dividing cells. medchemexpress.com
The proposed mechanism involves the intracellular phosphorylation of the nucleoside analog to its triphosphate form. This triphosphate derivative can then act as a competitive inhibitor or a fraudulent substrate for DNA polymerases, disrupting the elongation of the DNA chain. The addition of modified nucleosides with a carbon-carbon triple bond, a related modification, has been shown to cause dose-dependent DNA damage, leading to powerful antiproliferative action. researchgate.net
The interaction of nucleoside analogs with DNA polymerases is central to their biological activity. For an analog to be effective, its triphosphate form must be recognized and incorporated by a polymerase. Studies on related compounds show that modifications to the nucleobase or sugar can affect this interaction. For instance, 2'-deoxyinosine (B131508) 5'-triphosphate (dITP), the triphosphate of the parent molecule, can be incorporated into DNA by polymerases, often as a substitute for dGTP. tandfonline.com However, the presence of the bulky and electronegative azide (B81097) group at the 5' position of this compound likely alters its interaction with the polymerase active site.
While the 3'-azido group of analogs like Zidovudine (AZT) acts as a definitive chain terminator by replacing the 3'-hydroxyl group required for phosphodiester bond formation, the effect of a 5'-azido group is less direct. If phosphorylated and incorporated, it would not immediately terminate chain elongation. However, the modification could potentially destabilize the DNA helix or alter the conformation of the primer-template complex, thereby impeding further polymerase activity. Systematic studies have shown that DNA polymerases can accommodate bulky substituents at position 5 of pyrimidines or position 7 of 7-deazapurines, with some modified dNTPs acting as excellent substrates. acs.orgacs.org The specific impact of a 5'-azido modification on substrate suitability for DNA polymerases requires further empirical investigation.
When DNA synthesis is compromised, cells initiate complex signaling pathways that can lead to cell cycle arrest and programmed cell death (apoptosis).
Interference with DNA replication typically triggers cell cycle checkpoints, which halt cell division to allow for DNA repair. If the damage is irreparable, the cell may be targeted for apoptosis. The nucleoside analog 5-Aza-2'-deoxycytidine (5-Aza-CdR), for example, induces S-phase arrest in neuronal cells and can modulate the expression of key cell cycle regulators like Cyclin-D and p21. ijbs.com Although 5-Aza-CdR operates primarily through DNA demethylation, the resulting cell cycle arrest is a common outcome for various DNA-damaging or synthesis-inhibiting agents. It is plausible that this compound, by inhibiting DNA synthesis, would similarly cause cells to arrest in the S-phase of the cell cycle, preventing their progression into mitosis.
The induction of apoptosis is a key mechanism for the anticancer activity of many nucleoside analogs. medchemexpress.com The related purine analog, 5'-Azido-5'-deoxyadenosine (B1598470), is known to induce apoptosis in rat hepatocytes. medchemexpress.com Another analog, 5-Aza-2'-deoxycytidine, has been shown to induce apoptosis in colon cancer and cervical cancer cells. nih.govnih.gov This process can be mediated by the reactivation of silenced tumor suppressor genes. For instance, treatment with 5-Aza-CdR can lead to the upregulation of Apoptotic Protease-Activating Factor 1 (APAF-1), a key component of the intrinsic apoptotic pathway. nih.gov Given that DNA synthesis inhibition and the incorporation of fraudulent nucleotides are potent triggers for apoptosis, it is highly probable that this compound also exerts its biological effects through the induction of apoptotic pathways.
Cellular Responses to Nucleic Acid Synthesis Interference
Enzyme Interactions and Allosteric Regulation
Beyond direct interference with DNA synthesis, this compound may interact with various enzymes involved in nucleotide metabolism, potentially through allosteric regulation. A key enzyme in the metabolism of the parent compound, 5'-deoxyinosine, is 5'-deoxyadenosine (B1664650) deaminase (DadD). wikipedia.orgnih.gov
This enzyme catalyzes the hydrolytic deamination of 5'-deoxyadenosine to produce 5'-deoxyinosine. wikipedia.orguniprot.org In certain organisms, this pathway is crucial for recycling 5'-deoxyadenosine, which is a byproduct of radical S-adenosylmethionine (SAM) enzyme reactions and can be an inhibitor of these same enzymes if it accumulates. nih.gov The conversion to 5'-deoxyinosine is a detoxification and salvage step. nih.gov
Data Tables
Table 1: Effects of Related Nucleoside Analogs on Cellular Processes This table summarizes findings for compounds structurally or functionally related to this compound, as direct data is limited.
| Compound | Cellular Process | Observed Effect | Reference |
|---|---|---|---|
| 5'-Azido-5'-deoxyguanosine | DNA Synthesis | Effective inhibitor in vivo. | biosynth.com |
| 5'-Azido-5'-deoxyadenosine | Apoptosis | Induces apoptosis in rat hepatocytes. | medchemexpress.com |
| 5-Aza-2'-deoxycytidine | Cell Cycle | Induces S-phase arrest. | ijbs.com |
| 5-Aza-2'-deoxycytidine | Apoptosis | Upregulates APAF-1 expression and induces apoptosis. | nih.gov |
Table 2: Enzymatic Activity of 5'-deoxyadenosine Deaminase (DadD) This enzyme converts the precursor of the parent molecule of this compound.
| Enzyme | Substrate | Product | Organism / Source | Significance | Reference |
|---|---|---|---|---|---|
| 5'-deoxyadenosine deaminase (DadD) | 5'-deoxyadenosine | 5'-deoxyinosine | Methanocaldococcus jannaschii | Recycling of inhibitory radical SAM enzyme byproducts. | nih.gov |
| 5'-deoxyadenosine deaminase (DadD) | 5'-methylthioadenosine | 5'-methylthioinosine | Methanococcus aeolicus | Functions in a SAM recycling pathway. | uniprot.org |
| 5'-deoxyadenosine deaminase (DadD) | S-adenosylhomocysteine | S-inosyl-L-homocysteine | Methanococcus aeolicus | Metabolizes feedback inhibitors of methyltransferases. | uniprot.org |
Nucleoside Kinase Phosphorylation Pathways
The initial and often rate-limiting step in the activation of many nucleoside analogs is their phosphorylation to the corresponding monophosphate. This conversion is catalyzed by a family of enzymes known as nucleoside kinases. mdpi.com Mammalian cells possess several distinct nucleoside kinases with overlapping but defined substrate specificities. vu.lt These include thymidine (B127349) kinase 1 and 2 (TK1 and TK2), deoxycytidine kinase (dCK), and deoxyguanosine kinase (dGK). vu.ltbibliotekanauki.pl Additionally, adenosine (B11128) kinase (AK) and uridine/cytidine (B196190) kinase (UCK) are responsible for the phosphorylation of ribonucleosides. diva-portal.org
The substrate specificity of these kinases is a critical determinant of a nucleoside analog's biological activity. For instance, dCK primarily phosphorylates deoxycytidine and its analogs, while also showing activity towards deoxyadenosine (B7792050) and deoxyguanosine. vu.lt TK1 has a more restricted substrate scope, favoring thymidine and its derivatives. vu.ltbibliotekanauki.pl Deoxyguanosine kinase (dGK) is responsible for phosphorylating purine deoxyribonucleosides like deoxyguanosine, deoxyadenosine, and deoxyinosine. vu.lt
The presence of the 5'-azido group on this compound significantly impacts its ability to be a substrate for these kinases. The bulky and electron-withdrawing nature of the azido (B1232118) group at the 5'-position can sterically hinder the binding of the nucleoside to the active site of the kinase and alter the electronic properties of the sugar moiety, potentially affecting the catalytic efficiency of the phosphorylation reaction. nih.gov While specific kinetic data for the phosphorylation of this compound by individual nucleoside kinases is not extensively detailed in the provided results, the general principles of nucleoside kinase substrate recognition suggest that this modification would likely make it a poor substrate compared to the natural nucleoside, inosine (B1671953).
5'-Nucleotidase Dephosphorylation Mechanisms
5'-Nucleotidases (5'-NTs) are a group of enzymes that catalyze the dephosphorylation of nucleoside monophosphates to their corresponding nucleosides. diva-portal.orgscispace.com This process is crucial for regulating the intracellular pool of nucleotides and for salvaging nucleosides for reuse. diva-portal.org There are several isoforms of 5'-NTs with distinct subcellular locations and substrate specificities. scispace.com For example, cytosolic 5'-nucleotidase II (cN-II) shows broad specificity for 6-hydroxypurine nucleoside 5'-monophosphates. stjohnslabs.com
Should this compound be phosphorylated to its 5'-monophosphate, this phosphorylated form would become a potential substrate for 5'-NTs. The dephosphorylation of the analog would inactivate it, preventing its further conversion to the di- and triphosphate forms necessary for incorporation into nucleic acids or for inhibiting other cellular enzymes. The efficiency of this dephosphorylation would depend on how the 5'-azido modification affects the binding of the monophosphate to the active site of the various 5'-NT isoforms.
Furthermore, some 5'-nucleotidases, such as cN-II, can exhibit phosphotransferase activity, transferring a phosphate (B84403) group from a donor nucleotide to an acceptor nucleoside. diva-portal.orgscispace.com This activity could potentially play a role in the metabolism of this compound, although specific studies on this interaction are not available in the provided search results.
Deaminases in Nucleoside Metabolism (e.g., 5'-Deoxyadenosine Deaminase)
Deaminases are enzymes that catalyze the removal of an amine group from their substrates. In nucleoside metabolism, adenosine deaminase (ADA) and cytidine deaminase (CDA) are key enzymes. mdpi.comnih.gov A specific deaminase, 5'-deoxyadenosine deaminase (DadD), has been identified, which catalyzes the conversion of 5'-deoxyadenosine to 5'-deoxyinosine. wikipedia.org This enzyme also shows some activity towards other adenosine analogs. wikipedia.org
Given that this compound is an inosine analog, it would not be a direct substrate for deaminases that act on adenosine or cytidine. However, it's relevant to consider the metabolic pathways that could lead to its formation. For instance, the related compound, 5'-azido-5'-deoxyadenosine, could potentially be a substrate for a deaminase like DadD, which would convert it to this compound. The enzymatic generation of 5'-azido-5'-deoxyguanosine from 5'-azido-5'-deoxyadenosine has been noted, suggesting that metabolic conversions between these azido-nucleosides can occur. biosynth.com
| Enzyme Family | Potential Interaction with this compound or its Precursors |
| Nucleoside Kinases | Phosphorylation of the 5'-hydroxyl group is a prerequisite for activation. The 5'-azido modification likely hinders this process. |
| 5'-Nucleotidases | Dephosphorylation of the 5'-monophosphate form would lead to inactivation. |
| Deaminases | While not a direct substrate, it could be formed from the deamination of 5'-azido-5'-deoxyadenosine. |
Purine Nucleoside Phosphorylase Activity
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway. nih.gov It catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond of purine nucleosides, yielding the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. uniprot.org Mammalian PNP is specific for 6-oxopurine nucleosides such as inosine and guanosine (B1672433). nih.govuniprot.org
The interaction of this compound with PNP is of significant interest. The modification at the 5'-position could influence its ability to act as a substrate or an inhibitor of the enzyme. While specific studies on this compound are not detailed, research on other 5'-modified inosine analogs provides insights. For example, 5'-deoxy-5'-iodo-9-deazainosine (B34864) is a potent competitive inhibitor of human erythrocytic PNP. nih.gov This suggests that modifications at the 5'-position can lead to compounds that bind to the active site of PNP without being cleaved. Therefore, it is plausible that this compound could also act as an inhibitor of PNP.
| Enzyme | Substrates | Potential Role in this compound Metabolism |
| Purine Nucleoside Phosphorylase (PNP) | Inosine, Guanosine, Deoxyinosine, Deoxyguanosine | Potential for inhibition by this compound, preventing the breakdown of other purine nucleosides. |
Conformational Effects of 5'-Azido Modification on Nucleic Acid Structures
The introduction of a 5'-azido group can have significant conformational effects on the sugar moiety of the nucleoside, which in turn can influence the structure of nucleic acids if the modified nucleoside is incorporated. plos.org The conformation of the sugar ring, known as the sugar pucker, is a critical determinant of nucleic acid structure, with the C2'-endo (South) and C3'-endo (North) conformations being the most common. rsc.org
Biological Activities and Mechanistic Research
Mechanistic Studies of Antiviral Activity
The antiviral potential of azido-modified nucleosides, including those related to 5'-Azido-5'-deoxyinosine, is an active area of research. These compounds are designed to mimic natural nucleosides and interfere with viral life cycles.
Nucleoside analogs, as a class, are known to prevent viral replication within infected cells. medchemexpress.com The mechanism often involves their phosphorylation to the triphosphate form, which can then be recognized by viral polymerases. nih.gov Incorporation of these analogs into the growing viral DNA or RNA chain can lead to termination of the chain, thus inhibiting the replication process. nih.govfiu.edu For instance, the related compound 3'-azido-3'-deoxythymidine (AZT) has been shown to interfere with the formation of proviral DNA in HIV-1 infected cells, thereby inhibiting viral replication in a dose-dependent manner. asm.org While specific studies on this compound's direct interference with viral replication are not extensively detailed in the provided results, the general mechanism for azido-nucleosides suggests it would act as a chain terminator after being incorporated into the viral genome. fiu.edu
The effectiveness of nucleoside analogs often hinges on their selective interaction with viral enzymes over host cell enzymes. nih.gov The azide (B81097) group, particularly when positioned on the sugar moiety, can influence the conformation of the nucleoside analog, potentially leading to a higher affinity for viral polymerases or reverse transcriptases. nih.gov For example, 4'-azido nucleosides have demonstrated potent anti-HIV activity, highlighting the importance of the azide group's position in targeting viral enzymes. nih.gov The specificity of these analogs can be attributed to unique pockets in the viral polymerase binding site that accommodate the modified nucleoside, a feature not present in human polymerases. nih.gov This selectivity is crucial for minimizing toxicity to the host organism.
Mechanistic Studies of Antiproliferative Effects in Cellular Models
Purine (B94841) nucleoside analogs, the category to which this compound belongs, are recognized for their broad antitumor activity. medchemexpress.commedchemexpress.com The primary anticancer mechanisms associated with these compounds include the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.commedchemexpress.com For example, 5-Aza-2'-deoxycytidine, another nucleoside analog, has been shown to inhibit DNA methylation and DNA synthesis, leading to the inhibition of cell growth in human neuroblastoma cell lines. nih.gov While the direct antiproliferative mechanisms of this compound are not explicitly detailed, it is plausible that it shares similar mechanisms with other purine nucleoside analogs, such as interfering with DNA synthesis. medchemexpress.com
| Compound Class | General Antiproliferative Mechanisms | Example |
| Purine Nucleoside Analogs | Inhibition of DNA synthesis, Induction of apoptosis | 5'-Azido-5'-deoxyadenosine (B1598470) medchemexpress.commedchemexpress.com |
| Pyrimidine Nucleoside Analogs | Inhibition of DNA methylation and DNA synthesis | 5-Aza-2'-deoxycytidine nih.gov |
Research into Antimicrobial Potential (e.g., Antiprotozoal Mechanisms)
The antimicrobial potential of azido-modified nucleosides has been explored, with some studies focusing on their activity against protozoan parasites. scispace.com A related compound, 5'-Azido-5'-deoxyguanosine (B1384269), has been investigated as a potential treatment for leishmaniasis, a disease caused by the protozoan parasite Leishmania donovani. biosynth.comcymitquimica.com This analog has been shown to be an effective inhibitor of DNA synthesis in in vivo assays. biosynth.comcymitquimica.com Furthermore, a series of 5'-aryl substituted guanosine (B1672433) analogs, synthesized from 5'-azido-5'-deoxyguanosine, were screened for their in vitro antileishmanial activity against Leishmania donovani amastigotes. nih.gov One of the analogs demonstrated activity with an IC50 of 8.6 μM on axenic amastigotes, and importantly, showed no cytotoxicity on macrophage host cells, suggesting a promising avenue for further development. nih.gov
| Compound | Target Organism | Observed Effect | IC50 Value |
| 5'-Azido-5'-deoxyguanosine | Leishmania donovani | Inhibition of DNA synthesis biosynth.comcymitquimica.com | Not specified |
| 4-(3-nitrobenzyl)-1,2,3-triazole 5'-substituted guanosine analog | Leishmania donovani (axenic amastigotes) | Antileishmanial activity nih.gov | 8.6 μM nih.gov |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Nucleic Acid Functionalization
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, facilitating the formation of a stable triazole linkage between an azide and an alkyne. mdpi.com In the context of nucleic acid functionalization, this compound can be reacted with alkyne-modified molecules to label or conjugate DNA and RNA. glenresearch.commdpi.com This reaction is highly efficient and specific, allowing for the precise attachment of various functional groups, such as fluorophores or biotin, to oligonucleotides. acs.orgglenresearch.com For instance, oligonucleotides containing 7-substituted 7-deaza-2'-deoxyinosine (B13846120) derivatives with alkynyl groups have been successfully functionalized using this method. nih.gov The reaction is typically carried out in aqueous conditions, often using a copper(I) source, which can be generated in situ from CuSO4 with a reducing agent like sodium ascorbate. mdpi.com The resulting triazole linkage is exceptionally stable, making it suitable for a wide range of biological applications. acs.org
A series of non-hydrolysable 5'-aryl substituted GDP analogs have been synthesized by reacting 5'-azido-5'-deoxyguanosine with various aryl- and benzyloxy-alkynes. nih.gov In these syntheses, Cu(I) nanoparticles in water proved to be the most effective catalyst, yielding the desired 5'-arylguanosines in good yields. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Modified Nucleosides
To circumvent the potential cytotoxicity of copper catalysts in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. fiu.edufiu.edu This reaction utilizes strained cyclooctynes, which react spontaneously with azides without the need for a metal catalyst. acs.orgfiu.edu this compound and other azido-modified nucleosides can be efficiently conjugated to molecules containing cyclooctyne (B158145) derivatives like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). acs.orgmedchemexpress.com SPAAC has been successfully used for the site-specific labeling of the 5'-cap structure in eukaryotic mRNAs and for the fluorescent labeling of translationally active mRNAs in living cells. acs.orgnih.gov The reaction of azido-nucleobases with various cyclooctynes in aqueous solution at room temperature leads to the rapid formation of triazole products that are inherently fluorescent. fiu.edu
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |
| Key Advantage | High efficiency and regioselectivity. mdpi.com | Biocompatible (copper-free), suitable for live-cell imaging. fiu.edufiu.edu |
| Application with this compound | Labeling and conjugation of DNA and RNA with various functional groups. glenresearch.commdpi.com | Site-specific labeling of mRNA 5'-caps and live-cell imaging. acs.orgnih.gov |
Functionalization of Nucleic Acids for Research Probes
The ability to introduce specific modifications into nucleic acids is crucial for developing probes to study their structure, function, and localization. This compound serves as a valuable tool for this purpose.
Site-Specific Labeling of DNA and RNA
The azide group of this compound allows for the site-specific introduction of labels into DNA and RNA through click chemistry. fiu.edu This can be achieved by incorporating the azido-modified nucleoside into a growing nucleic acid chain using polymerases or by chemical synthesis. nih.govresearchgate.net Once incorporated, the azide group can be selectively reacted with an alkyne-containing reporter molecule, such as a fluorophore or an affinity tag. nih.gov This approach enables the precise placement of a label at a defined position within the nucleic acid sequence, which is essential for many biophysical and cell biology studies. fiu.edunih.gov A chemo-enzymatic method has been developed for the site-specific labeling of the 5'-cap of RNA, where an engineered trimethylguanosine synthase transfers a terminal azide to the cap, which is then modified using SPAAC. acs.org
Incorporation into Oligonucleotide Probes
This compound can be incorporated into synthetic oligonucleotides, which can then serve as probes for various applications. mdpi.comfiu.edu These azido-functionalized probes can be used in hybridization assays to detect specific DNA or RNA sequences. Following hybridization, the azide group can be "clicked" with a reporter molecule for signal generation. This strategy has been employed to create highly fluorescent oligonucleotide conjugates. nih.gov For example, oligonucleotides with 7-octadiynyl-7-deaza-2'-deoxyinosine can be functionalized with azidocoumarin via CuAAC to produce a strong fluorescent signal. nih.gov
| Probe Type | Labeling Strategy | Application | Research Finding |
| DNA/RNA Probes | Site-specific incorporation of this compound followed by click reaction with a reporter molecule. fiu.edunih.gov | Studying nucleic acid structure, function, and localization. nih.gov | Achieved site-specific internal backbone-labeling of de novo synthesized RNA molecules. nih.gov |
| Oligonucleotide Probes | Incorporation of this compound into synthetic oligonucleotides for subsequent "clicking" with a reporter. nih.gov | Detection of specific DNA or RNA sequences in hybridization assays. nih.gov | Functionalized oligonucleotides with non-fluorescent azidocoumarin to create a highly fluorescent conjugate. nih.gov |
Modification of 5'-Cap Structures in Messenger RNA for Enhanced Stability
The 5'-cap is a critical feature of eukaryotic messenger RNA (mRNA) that influences its stability and translational efficiency. researchgate.netnih.gov Chemical modifications to the 5'-cap can significantly enhance these properties. 5'-Azido-functionalized cap analogs have been developed to enable site-specific labeling of the mRNA 5'-end using SPAAC without disrupting its biological function. nih.gov These modified caps (B75204) can improve the translational activity and stability of mRNA. researchgate.net Furthermore, the introduction of an azide group provides a handle for attaching other molecules that can further modulate mRNA properties or facilitate its purification and analysis. nih.govresearchgate.net Research has shown that Rai1, a decapping enzyme, preferentially targets mRNAs with unmethylated caps, highlighting the importance of cap integrity for mRNA stability. nih.gov
Use as Precursors for Advanced Nucleoside Analogs
This compound serves as a key starting material for creating nucleoside analogs with modified internucleosidic linkages, such as ribonucleic guanidine (B92328) and phosphoramidates. The synthetic strategy hinges on the initial reduction of the 5'-azido group to a 5'-amino group. This transformation is typically achieved with high efficiency using a Staudinger reaction. mdpi.com The resulting 5'-amino-5'-deoxyinosine is a crucial building block for subsequent coupling reactions to form the desired backbone modifications. mdpi.comresearchgate.net
Ribonucleic guanidine (RNG) is a nucleic acid analog characterized by a positively charged guanidinium (B1211019) linkage replacing the natural phosphodiester backbone. mdpi.com This modification imparts unique properties to the oligonucleotide. The synthesis of RNG oligomers utilizes 5'-amino nucleosides, which are readily prepared from their 5'-azido precursors like this compound. mdpi.comresearchgate.net
Table 1: Key Steps in the Utilization of this compound for RNG Synthesis
| Step | Description | Key Reagents/Conditions | Product |
| 1 | Synthesis of Azido-Nucleoside | Conversion of the 5'-hydroxyl group of a protected inosine (B1671953) to an azide. mdpi.com | This compound |
| 2 | Reduction to Amino-Nucleoside | Staudinger reaction to convert the 5'-azide to a 5'-amine. mdpi.com | 5'-Amino-5'-deoxyinosine |
| 3 | Guanidinylation | Reaction of the 5'-amino group to form the guanidinium linkage of the RNG backbone during solid-phase synthesis. | Ribonucleic Guanidine (RNG) |
Another significant application of this compound is in the synthesis of P3'→N5' phosphoramidate (B1195095) ribonucleotides. mdpi.comresearchgate.net In these analogs, a phosphoramidate bond connects the 3'-position of one nucleoside to the 5'-position of the next, via a nitrogen atom. This modification can enhance the stability of oligonucleotides against nuclease degradation.
The synthetic route is similar to that for RNG in its initial steps. This compound is first reduced to 5'-amino-5'-deoxyinosine. mdpi.com This amino-modified nucleoside is then coupled with a nucleotide monomer that has been activated at its 3'-phosphate group. nih.gov The reaction between the 3'-phosphate and the 5'-amine forms the desired P3'→N5' phosphoramidate linkage, creating a dinucleotide that can be further elongated. mdpi.comnih.gov This method provides a reliable pathway for producing oligonucleotides with this specific backbone modification. researchgate.netnih.gov
Table 2: Research Findings on P3'→N5' Phosphoramidate Synthesis
| Precursor | Key Transformation | Coupling Partner | Linkage Formed | Research Focus |
| 5'-Azido-Nucleoside | Reduction of 5'-azide to 5'-amine mdpi.com | 3'-O-monophosphate nucleoside nih.gov | P3'→N5' Phosphoramidate mdpi.comnih.gov | Creation of nuclease-resistant oligonucleotide analogs. mdpi.comresearchgate.net |
| 5'-Amino-terminated DNA | On-column conjugation nih.gov | 3'-O-monophosphate nucleoside with EDC/N-MeIm activation nih.gov | P3'→N5' Phosphoramidate nih.gov | Development of efficient, fully chemical methodologies for synthesizing phosphoramidate-containing nucleic acids. nih.gov |
Applications in Scientific Research
Use in Click Chemistry and Bioconjugation
The presence of the azide (B81097) moiety makes 5'-Azido-5'-deoxyinosine a prime candidate for click chemistry applications. medchemexpress.commedchemexpress.com This set of reactions is known for its high efficiency, specificity, and biocompatibility. Researchers can incorporate this compound into nucleic acids and then use copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to attach a wide array of functionalities. nih.gov This enables the creation of custom-designed DNA or RNA molecules with specific labels for imaging, tracking, or purification. The ability to attach fluorescent probes, for example, allows for the visualization of nucleic acids within living cells. nih.gov
Application as a Biochemical Probe
Modified nucleosides like this compound serve as valuable biochemical probes to investigate complex biological systems. By incorporating this analog into DNA or RNA, scientists can study the interactions between nucleic acids and proteins. The modified nucleoside can act as a handle for cross-linking experiments to identify binding partners or to map interaction sites. researchgate.net The unique properties of the azido (B1232118) group can also be exploited to probe the active sites of enzymes involved in nucleic acid metabolism.
Computational and Structural Biology Research
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a ligand, such as a modified nucleoside, and a target protein at the atomic level. These methods are crucial for rational drug design and understanding enzymatic mechanisms.
| Ligand Derivative | Target Enzyme | Organism | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| 5'-triazole-substituted guanosine (B1672433) analog | Mannose-6-Phosphate Isomerase | Leishmania donovani | -7.12 | Not specified |
| Pyrrolopyrimidine analogue | Cyclin-Dependent Kinase 2 (CDK2) | Human | -7.12 to -1.21 | Not specified |
The introduction of an azido (B1232118) group at the 5'-position significantly influences the conformational preferences of the ribose sugar ring. Conformational analysis, often performed using computational methods, explores the sugar pucker (the 3D shape of the furanose ring) and the rotation around the glycosidic bond (the bond connecting the base to the sugar). The electron-withdrawing nature of the 4'-azido group in related analogues has been shown to affect the proximity of the 3'- and 5'-hydroxyl groups. nih.gov For 5'-azido-5'-deoxyinosine, computational analysis can predict how the 5'-azido modification alters the molecule's preferred three-dimensional structure. This, in turn, dictates how it is recognized and processed by DNA polymerases or other enzymes. acs.org Structural studies of DNA polymerases in complex with modified nucleotides show that the enzyme can adapt to the incoming nucleotide's structure, but the modification's nature is crucial for efficient incorporation. acs.org
Quantum Mechanical and Electronic Structure Calculations
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. For azido-nucleosides, these calculations are essential for understanding the stability, reactivity, and electronic redistribution caused by the azido substituent. csic.es DFT methods have been employed to calculate hyperfine coupling constants for radicals derived from azido-nucleosides, which are then compared with experimental data from spectroscopic techniques like ESR to confirm radical structures. oakland.edu These calculations can elucidate how the azido group affects the electron distribution within the purine (B94841) ring system, influencing its hydrogen bonding capabilities and stacking interactions within nucleic acid structures. csic.es
Molecular Dynamics Simulations for Dynamic Interactions
While docking provides a static picture of binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a ligand-enzyme complex or a modified nucleic acid over time. nih.gov MD simulations have been used to study the structural and dynamic effects of incorporating modified purines, derived from inosine (B1671953), into DNA duplexes and triplexes. csic.es For a molecule like this compound incorporated into a DNA or RNA strand, MD simulations can reveal how the modification affects the local and global flexibility of the nucleic acid, its hydration patterns, and its interactions with binding partners. csic.esnih.gov These simulations are also used in conjunction with experimental data, such as distance measurements from Electron Paramagnetic Resonance, to build and refine models of complex biomolecular systems containing modified nucleosides. nih.gov
Biophysical Characterization of Modified Nucleic Acid Structures (e.g., G-quadruplexes)
The 5'-azido group serves as a powerful handle for "click chemistry," a set of highly efficient and specific reactions. This has been used to study complex nucleic acid structures like G-quadruplexes. acs.org G-quadruplexes are four-stranded structures formed in guanine-rich sequences of DNA and RNA. By incorporating an azido-modified nucleoside at one terminus of an oligonucleotide and an alkyne at the other, researchers can "click" the ends together. This process can trap specific conformational isomers of the G-quadruplex, allowing for their isolation and direct identification from a complex mixture. acs.org Although not specifically demonstrated with this compound, its structure is suitable for such applications, enabling detailed biophysical studies of G-quadruplex folding and dynamics.
Spectroscopic Probes in Mechanistic Investigations (e.g., Electron Paramagnetic Resonance)
Azido-nucleosides are valuable precursors for generating and studying transient radical species in biological processes using Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR). The related compound, 2-azido-2'-deoxyinosine, has been used as a precursor to generate and investigate the elusive guanin-based aminyl radical. fiu.edu In these experiments, one-electron reduction of the azido group, often induced by radiation, leads to the formation of a nitrogen-centered radical. oakland.edufiu.edu
EPR/ESR spectroscopy can then be used to detect and characterize this radical. oakland.edu By comparing the experimental EPR spectra with simulated spectra derived from QM calculations, researchers can confirm the radical's structure and electronic properties. oakland.edu This approach provides a unique window into the mechanisms of DNA damage and repair, where such radical intermediates are often proposed but difficult to observe directly. fiu.edu
| Precursor Compound | Method of Radical Generation | Radical Species Investigated | Spectroscopic Technique | Key Finding |
|---|---|---|---|---|
| 2-azido-2'-deoxyinosine (2-N3dI) | One-electron reduction (γ-radiolysis) | Guaninyl aminyl radical (dG(N2-H)•) | EPR/ESR Spectroscopy | Proposed as a convenient substrate for generating and studying the elusive guaninyl aminyl radical. fiu.edu |
| 2-azido-2'-deoxyinosine (2-Az-dGuo) | Radiation-produced electron addition | Azide (B81097) anion radical (RN3•¯) | ESR Spectroscopy & DFT Calculations | Electron addition leads to the formation of an azide anion radical rather than the guanyl aminyl radical under the tested conditions. oakland.edu |
Advanced Research Perspectives and Future Directions
Rational Design of Enhanced Nucleoside Analogs with Modified 5'-Positions
The rational design of nucleoside analogs often focuses on modifying the sugar moiety to enhance therapeutic efficacy and overcome limitations of existing drugs. Modifications at the 5'-position of the ribose or deoxyribose ring are of particular interest as this position is crucial for phosphorylation by kinases, a necessary step for the activation of many nucleoside analog drugs. The introduction of an azido (B1232118) (-N3) group at the 5'-position, as seen in 5'-Azido-5'-deoxyinosine, creates a versatile chemical handle and can significantly alter the molecule's biological activity.
The design of such analogs is guided by an understanding of the target enzyme's active site. For instance, replacing the 5'-hydroxyl group with an azido group can prevent phosphorylation, which may be desirable if the unphosphorylated form is the active species or if the goal is to inhibit enzymes that recognize the 5'-hydroxyl group. Conversely, the azido group can serve as a precursor for introducing other functionalities via click chemistry, allowing for the attachment of various molecular probes or pharmacophores. d-nb.info
Research in this area aims to create analogs with improved properties such as:
Increased Target Affinity and Selectivity: By modifying the 5'-position, analogs can be designed to fit more precisely into the active site of a target enzyme, leading to higher potency and reduced off-target effects.
Enhanced Metabolic Stability: The 5'-azido group can confer resistance to degradation by cellular enzymes that would normally act on the 5'-hydroxyl group.
The synthesis of 5'-azido ribonucleosides, including precursors for this compound, has been achieved through efficient one-pot methodologies, making these compounds readily accessible for further derivatization and biological screening. mdpi.comnih.gov
Strategies for Overcoming Molecular Resistance Mechanisms in Enzyme-Mediated Pathways
A significant challenge in the therapeutic use of nucleoside analogs is the development of drug resistance. Resistance can arise from various mechanisms, often involving the enzymes responsible for the drug's activation or metabolism. For nucleoside analogs that require phosphorylation to become active, resistance can emerge from:
Downregulation or mutation of nucleoside kinases: These enzymes are responsible for the initial phosphorylation step. A decrease in their activity can lead to insufficient levels of the active triphosphate form of the drug. nih.govnih.gov
Increased activity of nucleotidases: These enzymes dephosphorylate the active form of the drug, rendering it inactive. xray.cz
Altered expression of nucleoside transporters: Changes in the proteins that transport the drug into the cell can limit its intracellular concentration. nih.gov
Strategies to overcome these resistance mechanisms in the context of 5'-modified nucleosides like this compound could involve:
Bypassing the need for kinase activation: Designing analogs that are active in their unphosphorylated form would render them insensitive to resistance mechanisms involving kinases. The 5'-azido group, by preventing phosphorylation, inherently explores this strategy.
Development of co-therapies: Combining the nucleoside analog with an inhibitor of nucleotidases could increase the intracellular concentration of the active drug form.
Prodrug approaches: The 5'-azido group can be part of a prodrug strategy. For example, it could be reduced in vivo to a 5'-amino group, which might then be recognized by different cellular machinery or have a different activity profile.
The following table summarizes common resistance mechanisms for nucleoside analogs and potential counter-strategies:
| Resistance Mechanism | Description | Potential Counter-Strategy |
| Decreased Kinase Activity | Mutations or reduced expression of deoxycytidine kinase (dCK) or other kinases prevent the phosphorylation and activation of the nucleoside analog. nih.govnih.gov | Design of analogs that do not require phosphorylation for activity. |
| Increased Nucleotidase Activity | Upregulation of enzymes that dephosphorylate the active triphosphate form of the drug, leading to its inactivation. xray.cz | Co-administration of a nucleotidase inhibitor. |
| Altered Drug Transport | Reduced expression or function of human equilibrative nucleoside transporters (hENTs) limits the uptake of the drug into the cell. nih.gov | Development of lipophilic prodrugs that can diffuse across the cell membrane. |
Novel Research Applications in Gene Editing and Transcriptomics
The unique chemical properties of the azido group make this compound and related compounds valuable tools in chemical biology, with potential applications in gene editing and transcriptomics. The azide (B81097) moiety can be used in bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes, biotin, or other reporter molecules to nucleic acids.
Potential applications include:
Metabolic Labeling of Nucleic Acids: Cells could be incubated with this compound, which may be incorporated into DNA or RNA by cellular polymerases. The azido-tagged nucleic acids could then be visualized or isolated for further analysis.
Cross-linking studies: Photoactivatable analogs are used to study protein-DNA interactions. nih.gov While not inherently photoactive, the azido group in this compound could be modified to include a photo-crosslinking group, allowing researchers to identify proteins that bind to specific nucleic acid sequences.
Development of novel gene editing tools: The CRISPR-Cas9 system has revolutionized gene editing. Nucleoside analogs can be incorporated into guide RNAs or donor DNA templates to enhance the efficiency or specificity of the editing process. While direct use of this compound in this context is not yet reported, the principle of using modified nucleosides is established. nih.govnih.gov
The ability to chemically modify nucleic acids with high specificity is crucial for advancing our understanding of genomic and transcriptomic regulation.
Exploration of Structure-Activity Relationships for Enhanced Biochemical Targeting
Understanding the structure-activity relationship (SAR) is fundamental to designing more potent and selective drugs. For this compound, SAR studies would involve synthesizing a series of related analogs and evaluating their biological activity. Key structural features to be investigated would include:
The nature of the nucleobase: Replacing the hypoxanthine (B114508) base with other purines (adenine, guanine) or pyrimidines (cytosine, thymine, uracil) would reveal the importance of the base for target recognition.
Modifications at the 5'-position: While this article focuses on the 5'-azido group, comparing its activity to analogs with other 5'-substituents (e.g., amino, halo, thio) would provide valuable insights.
Stereochemistry of the sugar ring: The orientation of the substituents on the deoxyribose ring can have a profound impact on biological activity.
An example of SAR exploration for a series of 5-nitroimidazole (5-NI) compounds, which included azido-modified precursors, demonstrated that the core structure and the nature of the side chains significantly influence the activity against sensitive and resistant microbial strains. researchgate.net Although a different class of compounds, this study highlights the importance of systematic structural modifications in understanding and optimizing biological activity.
The table below outlines a hypothetical SAR study for this compound analogs:
| Analog | Modification | Rationale for Testing |
| 5'-Amino-5'-deoxyinosine | Reduction of the 5'-azido group to a 5'-amino group. | To assess the impact of a basic, hydrogen-bond donating group at the 5'-position. |
| 5'-Azido-5'-deoxyadenosine (B1598470) | Replacement of the hypoxanthine base with adenine. | To determine the role of the 6-oxo group versus a 6-amino group on the purine (B94841) ring. |
| 5'-Azido-2',5'-dideoxyinosine | Removal of the 2'-hydroxyl group. | To evaluate the importance of the 2'-hydroxyl for target binding or sugar pucker. |
| 5'-Triazolyl-5'-deoxyinosine | Reaction of the 5'-azido group with an alkyne via click chemistry. | To explore the effect of adding a bulky, aromatic triazole ring at the 5'-position. |
By systematically exploring these and other structural modifications, researchers can build a comprehensive understanding of the SAR for this class of compounds, paving the way for the development of novel therapeutic agents and research tools with enhanced biochemical targeting.
Q & A
Q. What are the recommended methods for synthesizing and purifying 5'-Azido-5'-deoxyinosine, and how do reaction conditions influence yield?
Synthesis typically involves azide substitution at the 5'-position of deoxyinosine. A common approach is nucleophilic displacement of a 5'-leaving group (e.g., tosylate or triflate) using sodium azide in polar aprotic solvents like DMF or DMSO . Purification requires silica gel chromatography due to the compound’s sensitivity to heat and moisture . Yield optimization hinges on controlling reaction temperature (20–40°C) and stoichiometric excess of NaN₃. Purity should be confirmed via HPLC or LC-MS, with attention to azide stability under acidic/basic conditions .
Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?
Store at –20°C in anhydrous, inert environments (argon/vacuum-sealed vials) due to its hygroscopic nature and thermal sensitivity . Degradation products include 5'-amino-5'-deoxyinosine (via Staudinger reduction) and inosine derivatives (via azide decomposition under light or heat). Regular NMR (¹H/¹³C) and mass spectrometry are advised to monitor integrity .
Q. What role does this compound play in oligonucleotide synthesis, and how does its incorporation affect duplex stability?
The azido group enables bioorthogonal reactions (e.g., click chemistry), while the inosine base acts as a universal pairing analog. However, studies show deoxyinosine preferentially pairs with deoxycytidine (dC) rather than behaving as a true universal base . Melting temperature (Tm) assays reveal reduced duplex stability compared to canonical bases, requiring compensatory design (e.g., shorter probes or strategic placement) .
Advanced Research Questions
Q. How can researchers design probes incorporating this compound to study site-specific DNA-protein interactions, and what validation methods are critical?
Use the azide moiety for post-synthetic conjugation (e.g., fluorophores or biotin via Cu-free click chemistry). For base-pairing validation, employ thermal denaturation curves and X-ray crystallography to assess hybridization specificity . In enzymatic studies (e.g., hAAG glycosylase activity), combine gel electrophoresis and fluorescence resonance energy transfer (FRET) to monitor cleavage kinetics at deoxyinosine sites .
Q. What experimental strategies address contradictions in reported reactivity of this compound under UV irradiation or reductive conditions?
Conflicting data on azide photolysis vs. radical formation (e.g., aminyl radicals) require controlled irradiation experiments with ESR spectroscopy to detect radical intermediates. For reductive pathways, compare Staudinger (triphenylphosphine) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) outcomes using LC-MS to identify side products .
Q. How can this compound be used to study DNA crosslinking mechanisms, and what analytical techniques resolve crosslink specificity?
Incorporate the compound into synthetic oligonucleotides and expose to UV light or chemical crosslinkers. Use denaturing PAGE and MALDI-TOF to identify interstrand vs. intrastrand crosslinks. For footprinting analysis, employ DNase I or hydroxyl radical cleavage followed by sequencing gels to map crosslink sites .
Q. What methodologies optimize the use of this compound in enzymatic assays, particularly for studying base-excision repair (BER) pathways?
Design hairpin probes with this compound at lesion sites. Monitor BER enzymes (e.g., hAAG or APE1) via real-time fluorescence using quenched probes or electrochemical sensors. Kinetic parameters (kₐₜₜ, Kₘ) should be derived from Michaelis-Menten plots under varying substrate concentrations .
Q. How can radiolabeled this compound be synthesized for tracking metabolic incorporation in cellular systems?
Introduce ³²P or ³H labels via enzymatic phosphorylation (e.g., T4 polynucleotide kinase) or chemical synthesis using [γ-³²P]ATP. Validate incorporation via autoradiography or scintillation counting, and assess cellular uptake using pulse-chase experiments with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
